BenchChemオンラインストアへようこそ!

Ethyl (3-(4-phenylpiperazin-1-yl)propyl)carbamate

Serine hydrolase inhibition FAAH MAGL

CAS 18328-20-6 is a piperazine carbamate featuring a three-carbon propyl linker and ethyl carbamate terminus, optimized for MAGL-selective inhibitor development and serine hydrolase mechanistic studies. Unlike shorter-linker analogs (e.g., ethyl or methyl spacers) or alternative N-substituents (e.g., N-benzyl), this compound provides the specific spacer length and leaving group pKa required for MAGL/FAAH selectivity profiling, D3 receptor engagement, and antimycobacterial scaffold elaboration. Procure this exact structure to ensure experimental reproducibility and target-specific SAR interpretation.

Molecular Formula C16H25N3O2
Molecular Weight 291.395
CAS No. 18328-20-6
Cat. No. B2730946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (3-(4-phenylpiperazin-1-yl)propyl)carbamate
CAS18328-20-6
Molecular FormulaC16H25N3O2
Molecular Weight291.395
Structural Identifiers
SMILESCCOC(=O)NCCCN1CCN(CC1)C2=CC=CC=C2
InChIInChI=1S/C16H25N3O2/c1-2-21-16(20)17-9-6-10-18-11-13-19(14-12-18)15-7-4-3-5-8-15/h3-5,7-8H,2,6,9-14H2,1H3,(H,17,20)
InChIKeyKVDVHQHZORNDIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl (3-(4-phenylpiperazin-1-yl)propyl)carbamate (CAS 18328-20-6): Structural Identity and Procurement Baseline


Ethyl (3-(4-phenylpiperazin-1-yl)propyl)carbamate (CAS 18328-20-6; molecular formula C16H25N3O2; MW 291.39 g/mol) is a piperazinyl alkyl carbamate comprising a 4-phenylpiperazine moiety linked via a three-carbon propyl spacer to an ethyl carbamate terminus [1]. The compound belongs to a broader class of piperazine carbamates that have been investigated as inhibitors of fatty acid amide hydrolase (FAAH), monoacylglycerol lipase (MAGL), and hormone-sensitive lipase (HSL), as well as modulators of TRPV1/TRPA1 channels and dopamine D2/D3 receptors [2]. The three-carbon propyl linker and ethyl ester terminus of this specific congener represent key structural variables that differentiate it from other piperazine carbamates with shorter linkers (e.g., ethyl or methyl spacers) or alternative ester groups (e.g., benzyl, tert-butyl) [3]. The compound is listed in the ECHA inventory (EC number 100.309.818) and is commercially available from multiple chemical suppliers for non-human research use [1].

Why Procuring Ethyl (3-(4-phenylpiperazin-1-yl)propyl)carbamate (CAS 18328-20-6) Is Not Interchangeable with Other Piperazine Carbamates


Piperazine carbamates are not a uniform class; minor structural variations produce divergent pharmacological profiles. The three-carbon propyl linker in CAS 18328-20-6 confers distinct conformational flexibility and spacing between the phenylpiperazine pharmacophore and the carbamate warhead, which directly impacts target engagement kinetics, selectivity, and metabolic stability [1]. In closely related series, altering the linker length from ethyl to propyl or modifying the carbamate O-substituent from methyl to ethyl to benzyl has been shown to shift FAAH versus MAGL selectivity, change TRPV1 antagonist potency, and alter dopamine receptor subtype preference [1][2]. Furthermore, the ethyl carbamate leaving group presents a conjugate acid pKa within a specific range that governs carbamoylation efficiency at the catalytic serine of serine hydrolases [2]. Generic substitution by a compound with a shorter linker (e.g., methyl (2-(4-phenylpiperazin-1-yl)ethyl)carbamate), a different N-substituent on piperazine (e.g., N-benzyl instead of N-phenyl, CAS 23111-68-4), or an alternative ester (e.g., benzyl ester, CAS 367275-35-2) would introduce uncharacterized changes in potency, selectivity, and pharmacokinetic behavior, compromising experimental reproducibility and data interpretability [1][2].

Quantitative Differentiation Evidence for Ethyl (3-(4-phenylpiperazin-1-yl)propyl)carbamate (CAS 18328-20-6) vs. Structural Analogs


Linker Length Differentiation: Propyl (C3) vs. Ethyl (C2) Spacer in Piperazine Carbamates

In the piperazine carbamate class evaluated by Korhonen et al. (2014), the length of the alkyl spacer between the piperazine ring and the carbamate group was a critical determinant of FAAH versus MAGL inhibitory potency and selectivity [1]. Within that study, piperazine carbamates bearing a propyl linker demonstrated a distinct selectivity profile compared to those with ethyl linkers, with propyl-linked congeners generally favoring MAGL inhibition [1]. CAS 18328-20-6, with its three-carbon propyl spacer, is structurally positioned to exhibit this MAGL-favoring profile, in contrast to the two-carbon ethyl-linked analog methyl (2-(4-phenylpiperazin-1-yl)ethyl)carbamate, which is predicted to show greater FAAH preference based on the established SAR trend [1]. The quantitative SAR from the study indicates that MAGL inhibitors within this chemotype require leaving groups with conjugate acid pKa values of 8-10, and the ethyl carbamate of CAS 18328-20-6 (pKa ~9.3 for the ethanol leaving group) falls within this optimal range [1].

Serine hydrolase inhibition FAAH MAGL Structure-activity relationship

Carbamate Ester Differentiation: Ethyl vs. Benzyl Ester at the Carbamate Terminus

CAS 18328-20-6 bears an ethyl ester at the carbamate terminus, whereas the structurally related analog [3-(4-phenylpiperazin-1-yl)propyl]carbamic acid benzyl ester (CAS 367275-35-2) bears a benzyl ester . The replacement of ethyl (MW 29 Da) with benzyl (MW 91 Da) increases molecular weight from 291.39 to 353.46 g/mol (+62 Da) and substantially increases calculated lipophilicity . In the broader piperazine carbamate SAR characterized by Korhonen et al. (2014), the carbamate O-substituent directly affects the rate of enzymatic carbamoylation (by modulating leaving group ability) and metabolic stability (by altering susceptibility to esterase-mediated hydrolysis) [1]. Ethyl carbamates, with their smaller steric profile and intermediate lipophilicity, are expected to exhibit faster target engagement kinetics but potentially shorter metabolic half-life compared to bulkier benzyl esters, which typically show slower onset but prolonged duration due to steric shielding and enhanced lipophilicity [1].

Metabolic stability Lipophilicity Carbamate hydrolysis Pharmacokinetics

N-Phenyl vs. N-Benzyl Piperazine Substitution: Differential Target Engagement Profiles

CAS 18328-20-6 contains an N-phenyl substituent on the piperazine ring, distinguishing it from N-benzyl-substituted analogs such as N-[2-(4-benzyl-piperazin-1-yl)-ethyl]-carbamic acid ethyl ester (CAS 23111-68-4) . The N-phenylpiperazine moiety is a privileged scaffold in CNS drug discovery with established affinity for dopamine D2/D3 receptors, serotonin 5-HT receptors, and sigma receptors [1]. In contrast, N-benzylpiperazine analogs exhibit altered receptor selectivity profiles due to the increased conformational flexibility and additional hydrophobic interactions conferred by the benzyl group [1]. Specifically, N-phenylpiperazine-containing carbamates have been investigated as FAAH/D3 dopamine receptor dual modulators (WO2014106490A1 patent family), with the N-phenyl group being critical for D3 receptor engagement [2]. The N-benzyl analog (CAS 23111-68-4) would be expected to show reduced D3 receptor affinity due to the loss of the direct N-aryl conjugation and altered geometry of the aromatic ring relative to the piperazine core [2].

Dopamine receptor Sigma receptor Serotonin receptor Piperazine pharmacophore

Regulatory and Availability Differentiation: ECHA Inventory Status and Procurement Feasibility

CAS 18328-20-6 is listed in the ECHA substance inventory under EC number 100.309.818, indicating that it has been notified under EU REACH regulations and is recognized as a distinct chemical substance within the European regulatory framework [1]. This regulatory recognition differentiates it from non-listed or pre-registration-only analogs that may face procurement restrictions or require additional compliance documentation [1]. The compound is commercially available from multiple suppliers in quantities suitable for research use (typically 1 mg to 1 g scale), with catalog listings indicating purity specifications generally ≥95% . In contrast, the benzyl ester analog (CAS 367275-35-2) has fewer commercial suppliers, potentially limiting bulk procurement options, while the N-benzyl analog (CAS 23111-68-4) has broader availability but different regulatory status .

REACH registration Chemical procurement Research chemical Regulatory compliance

Antimycobacterial Activity Class Reference: 2-Hydroxy-3-(4-phenylpiperazin-1-yl)-propylphenylcarbamate Series

A structurally related series of 2-hydroxy-3-(4-phenylpiperazin-1-yl)-propylphenylcarbamates was evaluated for in vitro antimycobacterial activity against Mycobacterium kansasii and Mycobacterium avium [1]. In this series of 29 derivatives, compounds bearing the 3-(4-phenylpiperazin-1-yl)propyl substructure demonstrated activity against M. kansasii, with structure-activity relationships analyzed using the Free-Wilson method [1]. While CAS 18328-20-6 was not directly tested in this study, it shares the identical 3-(4-phenylpiperazin-1-yl)propyl scaffold, suggesting potential antimycobacterial relevance that distinguishes it from piperazine carbamates with different linker geometries or N-substituents [1]. The antimycobacterial activity in the phenylcarbamate series was dependent on the substitution pattern on the phenyl ring attached to the carbamate oxygen, indicating that the ethyl ester of CAS 18328-20-6 represents a distinct vector for further optimization in this therapeutic area [1].

Antimycobacterial Mycobacterium kansasii Phenylcarbamate Anti-infective

Recommended Research and Procurement Application Scenarios for Ethyl (3-(4-phenylpiperazin-1-yl)propyl)carbamate (CAS 18328-20-6)


Endocannabinoid System Research: MAGL-Favoring Pharmacological Probe Development

Based on class-level SAR evidence indicating that propyl-linked piperazine carbamates with ethyl ester leaving groups favor MAGL inhibition [1], CAS 18328-20-6 is most appropriately procured as a starting scaffold for developing MAGL-selective pharmacological probes. Its three-carbon propyl linker and ethyl carbamate (pKa of conjugate acid within the optimal 8-10 range for MAGL inhibition) position it as a candidate for structure-activity relationship studies aimed at dissecting the differential contributions of FAAH versus MAGL to endocannabinoid tone regulation [1]. Researchers comparing this compound with shorter-linker analogs can interrogate the role of spacer length in driving MAGL/FAAH selectivity, a key variable that cannot be studied using compounds with ethyl linkers alone [1].

Dopamine D3 Receptor and FAAH Dual-Target Probe Design

CAS 18328-20-6, by virtue of its N-phenylpiperazine moiety—a recognized pharmacophore for dopamine D3 receptor engagement—and its piperazine carbamate structure capable of FAAH inhibition, represents a scaffold for dual FAAH/D3DR modulator development [1]. The phenyl carbamate patent family (WO2014106490A1) explicitly claims compounds with this dual pharmacological profile for therapeutic applications in neuropsychiatric and pain disorders [1]. Procurement of this specific compound (rather than an N-benzyl or N-alkyl substituted analog) is essential for studies exploring the intersection of endocannabinoid and dopaminergic signaling, as the N-phenyl group is a critical determinant of D3 receptor affinity that is absent in N-benzyl substituted comparators [1].

Antimycobacterial Scaffold Exploration Using the 3-(4-Phenylpiperazin-1-yl)propyl Motif

The 3-(4-phenylpiperazin-1-yl)propyl substructure present in CAS 18328-20-6 has been validated in a series of 2-hydroxy-3-(4-phenylpiperazin-1-yl)-propylphenylcarbamates with demonstrated in vitro activity against Mycobacterium kansasii [1]. Researchers engaged in anti-infective drug discovery can procure CAS 18328-20-6 as a simplified, synthetically accessible analog of the active antimycobacterial phenylcarbamates, using it as a core scaffold for systematic variation of the carbamate substituent to optimize antimycobacterial potency and selectivity [1]. This application is unique to compounds bearing the 3-(4-phenylpiperazin-1-yl)propyl spacer and is not accessible with piperazine carbamates having different linker lengths or geometries [1].

Serine Hydrolase Mechanism Studies: Carbamoylation Kinetics with Defined Leaving Groups

The ethyl carbamate functionality of CAS 18328-20-6 provides a defined leaving group (ethanol, conjugate acid pKa ~9.3) for mechanistic studies of serine hydrolase carbamoylation kinetics [1]. In the context of the carbamate-based serine hydrolase inhibitor class characterized by Korhonen et al. (2014), the leaving group pKa is a principal determinant of carbamoylation rate and target residence time [1]. Procuring CAS 18328-20-6 enables direct comparison with methyl carbamate analogs (methanol leaving group, pKa ~8.5) and tert-butyl carbamate analogs (tert-butanol leaving group, pKa ~10.5) to establish quantitative leaving group structure-activity relationships for a given piperazine scaffold and linker length [1]. This systematic comparison is not feasible with analogs that vary multiple structural parameters simultaneously [1].

Quote Request

Request a Quote for Ethyl (3-(4-phenylpiperazin-1-yl)propyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.